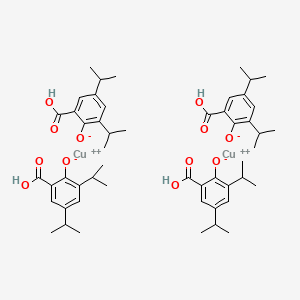
BISMUTH STRONTIUM CALCIUM COPPER OXIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth strontium calcium copper oxide is a type of cuprate superconductor known for its high-temperature superconducting properties. It has the generalized chemical formula Bi₂Sr₂Caₙ₋₁CuₙO₂ₙ₊₄₊ₓ, with n = 2 being the most commonly studied compound . Discovered in 1988, it was the first high-temperature superconductor that did not contain a rare-earth element . This compound is significant due to its ability to exhibit superconductivity at temperatures above the boiling point of liquid nitrogen, making it a crucial material for various technological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bismuth strontium calcium copper oxide can be synthesized by mixing metallic precursor powders, including bismuth, strontium, calcium, and copper, in an oxygen-free atmosphere . The mixture is mechanically alloyed and then heated according to a specific temperature profile. This profile includes a ramp-up stage to a peak temperature, a dwell stage at the peak temperature, and a ramp-down stage. During the dwell stage, the atmosphere is switched to an oxygen-inclusive environment to oxidize the alloy and form the superconducting oxide .
Industrial Production Methods: For industrial production, this compound is often compressed with silver metal into tape using the powder-in-tube process . This method involves filling a silver tube with the precursor powder, reducing its diameter through extrusion, and then repeatedly drawing it through smaller tubes. The final product is a dense, crystallographically aligned tape that can be used in various applications .
Chemical Reactions Analysis
Types of Reactions: Bismuth strontium calcium copper oxide primarily undergoes oxidation reactions during its synthesis . The oxidation process is crucial for forming the superconducting phase of the compound. Additionally, it can participate in substitution reactions where different elements, such as lead or magnesium, are incorporated into its structure to modify its properties .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include bismuth oxide, strontium carbonate, calcium carbonate, and copper oxide . The reactions typically occur under controlled temperature and atmospheric conditions to ensure the formation of the desired superconducting phase .
Major Products: The major products formed from these reactions are various phases of this compound, such as Bi-2201, Bi-2212, and Bi-2223, each with different superconducting properties .
Scientific Research Applications
Bismuth strontium calcium copper oxide has numerous scientific research applications due to its high-temperature superconducting properties. It is used in magnetic resonance imaging (MRI) machines, particle accelerators, and magnetic levitation trains . Additionally, it has been explored for hydrogen storage applications, where it exhibits high performance efficiency . The compound’s ability to conduct electricity without resistance at relatively high temperatures makes it a valuable material for various advanced technologies .
Mechanism of Action
The superconducting properties of bismuth strontium calcium copper oxide arise from its layered crystal structure, which allows for the formation of Cooper pairs of electrons that move without resistance . The superconductivity primarily occurs in the copper-oxide planes of the structure . The double bismuth-oxide layer, weakly bonded by van der Waals forces, facilitates the alignment of grains, which is essential for maintaining superconductivity .
Comparison with Similar Compounds
Bismuth strontium calcium copper oxide is often compared with other high-temperature superconductors, such as yttrium barium copper oxide (YBCO) and thallium barium calcium copper oxide (TBCCO) . While YBCO is known for its higher critical current density, this compound is easier to process and align crystallographically . TBCCO, on the other hand, has a similar layered structure but different elemental composition, leading to variations in superconducting properties .
List of Similar Compounds:- Yttrium barium copper oxide (YBCO)
- Thallium barium calcium copper oxide (TBCCO)
- Mercury barium calcium copper oxide (HBCCO)
This compound stands out due to its unique combination of high critical temperature and ease of processing, making it a valuable material for practical superconducting applications .
Properties
CAS No. |
114901-61-0 |
|---|---|
Molecular Formula |
Bi4CaCu2O11Sr2 |
Molecular Weight |
1354.3 g/mol |
IUPAC Name |
oxocalcium;oxocopper;oxo(oxobismuthanyloxy)bismuthane;oxostrontium |
InChI |
InChI=1S/4Bi.Ca.2Cu.11O.2Sr |
InChI Key |
SCYGCYNQMSDOOE-UHFFFAOYSA-N |
SMILES |
O=[Ca].O=[Cu].O=[Cu].O=[Sr].O=[Sr].O=[Bi]O[Bi]=O.O=[Bi]O[Bi]=O |
Canonical SMILES |
O=[Ca].O=[Cu].O=[Cu].O=[Sr].O=[Sr].O=[Bi]O[Bi]=O.O=[Bi]O[Bi]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3S,5R)-5-[2-Amino-7-[(3R,4R,5R,7S)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl]-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B569426.png)

![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B569429.png)

![2-(Pyridin-4-YL)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B569434.png)





